2-(1-Cyano-2,2-dimethylpropoxy)carbonylbenzoic acid
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Overview
Description
2-(1-Cyano-2,2-dimethylpropoxy)carbonylbenzoic acid is an organic compound with the molecular formula C14H15NO4 It is a derivative of benzoic acid, featuring a cyano group and a dimethylpropoxy group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyano-2,2-dimethylpropoxy)carbonylbenzoic acid typically involves the esterification of benzoic acid derivatives with 1-cyano-2,2-dimethylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyano-2,2-dimethylpropoxy)carbonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
2-(1-Cyano-2,2-dimethylpropoxy)carbonylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Cyano-2,2-dimethylpropoxy)carbonylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyano-2,2-dimethylpropoxy)carbonylphenylacetic acid
- 2-(1-Cyano-2,2-dimethylpropoxy)carbonylbenzamide
- 2-(1-Cyano-2,2-dimethylpropoxy)carbonylbenzonitrile
Uniqueness
2-(1-Cyano-2,2-dimethylpropoxy)carbonylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and ester groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-(1-cyano-2,2-dimethylpropoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)11(8-15)19-13(18)10-7-5-4-6-9(10)12(16)17/h4-7,11H,1-3H3,(H,16,17) |
InChI Key |
HBPQYLMAIFXWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#N)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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